1-Azido-2-bromo-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-bromo-4-iodobenzene is a unique organic compound characterized by the presence of azido, bromo, and iodo substituents on a benzene ring. This compound is of significant interest in various fields of scientific research due to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-iodobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and iodo groups onto a benzene ring. One common method involves the diazotization of 2-bromo-4-iodoaniline followed by azidation. The reaction conditions typically require the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production would likely involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-2-bromo-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides.
Coupling Reactions: The compound can undergo Sonogashira coupling reactions, where the iodine end selectively couples with terminal acetylenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium nitrite, and hydrochloric acid.
Reduction: Tin hydrides or tris(trimethylsilyl)silane.
Coupling: Palladium catalysts and copper-free conditions for Sonogashira coupling.
Major Products:
Amines: From the reduction of the azido group.
Coupled Products: Such as bis(4-bromophenyl)acetylene from Sonogashira coupling.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-bromo-4-iodobenzene has several applications in scientific research:
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Wirkmechanismus
The mechanism of action of 1-azido-2-bromo-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of amines or other derivatives. The bromo and iodo groups can participate in coupling reactions, facilitating the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodobenzene: Shares similar reactivity in coupling reactions but lacks the azido group.
4-Iodobenzyl bromide: Another compound with bromo and iodo substituents but with different positioning and reactivity.
1-Azido-4-iodobenzene: Similar in having an azido and iodo group but differs in the position of the substituents.
Uniqueness: 1-Azido-2-bromo-4-iodobenzene is unique due to the combination of azido, bromo, and iodo groups on a single benzene ring, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H3BrIN3 |
---|---|
Molekulargewicht |
323.92 g/mol |
IUPAC-Name |
1-azido-2-bromo-4-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |
InChI-Schlüssel |
HAXZQPILKQGMCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.